2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a cyclopentyloxy group and a trimethoxyphenyl group attached to an isonicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide typically involves multiple steps:
Formation of the Cyclopentyloxy Intermediate: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride. This intermediate is then reacted with sodium methoxide to yield cyclopentyloxy methanol.
Synthesis of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized by methylation of 3,4,5-trihydroxybenzaldehyde using dimethyl sulfate in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the cyclopentyloxy intermediate with the trimethoxyphenyl intermediate in the presence of isonicotinic acid chloride and a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other substituents on the aromatic ring.
Scientific Research Applications
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-trimethoxyphenylacetic acid
- Tris(2,4,6-trimethoxyphenyl)phosphine
- 3,4,5-trimethoxyphenyl isocyanate
Uniqueness
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide is unique due to the presence of both the cyclopentyloxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specificity, and efficacy in its applications.
Properties
IUPAC Name |
2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWJOOORLBOCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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